![molecular formula C14H15N3O B2540712 N-[3-(Benzimidazol-1-yl)propyl]but-2-ynamide CAS No. 2411270-80-7](/img/structure/B2540712.png)
N-[3-(Benzimidazol-1-yl)propyl]but-2-ynamide
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Overview
Description
The compound "N-[3-(Benzimidazol-1-yl)propyl]but-2-ynamide" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its diverse range of biological activities, including antitumor, antimicrobial, and cardiovascular effects. Benzimidazole derivatives are often synthesized for pharmacological studies due to their potential therapeutic applications.
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the formation of the benzimidazole core followed by various functionalization reactions to introduce different substituents. For instance, the synthesis of N-benzimidazol-1-yl-methyl-benzamide derivatives involves a Mannich reaction, as described in the synthesis of compounds 3a-3x . Similarly, the synthesis of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide involves a ring-closing reaction, reduction, and acylation as key steps . These methods demonstrate the versatility of synthetic approaches for benzimidazole derivatives.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a benzimidazole moiety, which is crucial for their biological activity. The structure and conformation of these compounds can be determined using techniques such as NMR and X-ray diffraction. For example, the structure of N-(1H-Benzimidazol-2-yl)-N′-benzyl propionamidine was elucidated using these methods, revealing important conformational details .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity. The reactivity of these compounds is influenced by the substituents on the benzimidazole core. For instance, the introduction of a butoxy group in the synthesis of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide or the incorporation of a piperidinylalkyl group in the synthesis of selective neuropeptide Y Y1 receptor antagonists demonstrates the chemical versatility of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are important for their pharmacological applications. These properties can be influenced by the nature of the substituents and the overall molecular structure. For example, the antimicrobial activity of N-benzimidazol-1-yl-methyl-benzamide derivatives was found to be most effective for certain substituted compounds, indicating the importance of chemical structure in determining biological activity . Additionally, the physicochemical characterization of new N-[(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides revealed specific combinations of types of activities for the synthesized compounds .
Scientific Research Applications
DNA Binding and Cytotoxicity
- Benzimidazole compounds like N-[3-(Benzimidazol-1-yl)propyl]but-2-ynamide have been synthesized and shown to effectively bind DNA through an intercalative mode. These compounds exhibit substantial in vitro cytotoxic effects against various human cancer cell lines, including lung, breast, and cervical cancers (Anup Paul et al., 2015).
Antimicrobial Activity
- Some benzimidazole derivatives demonstrate significant antimicrobial activity. For instance, certain compounds have shown excellent inhibitory activity against Bacillus subtilis and Bacillus proteus (J. Wen et al., 2016).
Anticancer and Antimicrobial Metallopharmaceutical Agents
- Metal complexes of benzimidazole derivatives, including those with palladium, gold, and silver, have been synthesized and studied for their anticancer and antimicrobial properties. These complexes have displayed potent anticancer activity, particularly against cervical, breast, and colon adenocarcinoma cells (S. Ray et al., 2007).
Corrosion Inhibition
- Benzimidazole derivatives have been utilized as corrosion inhibitors. They have shown effectiveness in protecting materials like steel in corrosive environments, making them valuable in industrial applications (M. Yadav et al., 2016).
Synthesis of Novel Compounds
- Research has been conducted on the synthesis of new benzimidazole compounds, exploring their potential applications in various fields, including drug design (M. Nikpassand & Dornaz Pirdelzendeh, 2016).
Neuropeptide Y Receptor Antagonists
- Novel benzimidazoles have been synthesized and evaluated as selective neuropeptide Y receptor antagonists, contributing to the development of antiobesity drugs (H. Zarrinmayeh et al., 1998).
Analytical Chemistry Applications
- Benzimidazole-based compounds have been developed for use in analytical chemistry as chemosensors for various ions, showcasing their versatility in detection and measurement applications (G. J. Shree et al., 2019).
Mechanism of Action
Target of Action
The primary targets of N-[3-(Benzimidazol-1-yl)propyl]but-2-ynamide are cancer cells, specifically human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines . The presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold influences the anticancer activity .
Mode of Action
this compound interacts with its targets by binding to the cancer cells. The presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) enhances the anticancer activity, while the presence of electron-withdrawing groups (–NO 2, –CF 3) on the phenyl group at the 2-position of the benzimidazole ring decreases the ability of inhibition .
Biochemical Pathways
Benzimidazole derivatives, which are structural isosters of naturally occurring nucleotides, can interact easily with the biopolymers of the living system .
Result of Action
this compound exhibits significant cytotoxicity against cancer cells. For example, compounds 10e (NSC D-762842/1) and 11s (NSC D-764942/1) have shown remarkable cytotoxicity with GI 50 values ranging between “0.589–14.3 µM” and “0.276–12.3 µM,” respectively, in the representative nine subpanels of human tumor cell lines .
properties
IUPAC Name |
N-[3-(benzimidazol-1-yl)propyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-2-6-14(18)15-9-5-10-17-11-16-12-7-3-4-8-13(12)17/h3-4,7-8,11H,5,9-10H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJYJLWHMHPHTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCCN1C=NC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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